![molecular formula C6H7N3O B2828719 1-Ethyl-4-isocyanatopyrazole CAS No. 1341605-06-8](/img/structure/B2828719.png)
1-Ethyl-4-isocyanatopyrazole
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Overview
Description
Synthesis Analysis
Pyrazole derivatives, which 1-Ethyl-4-isocyanatopyrazole is a part of, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Another method involves the reaction of ethyl 1-aryl-4-isocyanatopyrazole-3-carboxylates with aliphatic amines followed by cyclization of the obtained 4-ureidopyrazole-3-carboxylic acid esters in the presence of bases .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A method for the preparation of 6-alkyl-2-aryl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-diones involves the reaction of ethyl 1-aryl-4-isocyanatopyrazole-3-carboxylates with aliphatic amines followed by cyclization of the obtained 4-ureidopyrazole-3-carboxylic acid esters in the presence of bases .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Ethyl-4-isocyanatopyrazole serves as a precursor in the synthesis of diverse heterocyclic compounds. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be transformed into a variety of heterocyclic derivatives such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine derivatives. This versatility is crucial for the development of compounds with potential antibacterial properties and other biological activities (Harb et al., 1989).
Antibacterial Agents
Research into novel heterocyclic compounds containing a sulfonamido moiety, synthesized from precursors related to this compound, has shown promise for use as antibacterial agents. These compounds, upon reaction with various active methylene compounds, lead to the formation of pyran, pyridine, and pyridazine derivatives, some of which have demonstrated high antibacterial activities (Azab et al., 2013).
Corrosion Inhibition
The structural analog of this compound, 1-ethyl-3-methylimidazolium dicyanamide, has been studied for its inhibition efficiency against steel corrosion in acidic environments. The formation of an inhibitor film on the metal surface suggests potential applications of this compound derivatives in corrosion protection (Tüken et al., 2012).
Synthesis of Spiro-fused Heterocycles
This compound is instrumental in the synthesis of spiro-fused heterocycles, such as (C2)-azirino-(C4)-pyrazolones. These compounds are obtained through reactions involving 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles and have been characterized by spectroscopic studies and X-ray structure analysis, indicating their potential for further pharmacological exploration (Holzer et al., 2003).
Future Directions
Pyrazole-containing compounds, including 1-Ethyl-4-isocyanatopyrazole, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . Future research directions may include the development of more efficient and selective synthesis methods for pyrazole derivatives .
properties
IUPAC Name |
1-ethyl-4-isocyanatopyrazole |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-2-9-4-6(3-8-9)7-5-10/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKMDUZXWCUMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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